1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone;hydrochloride
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Overview
Description
1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone;hydrochloride is a chemical compound with the molecular formula C14H19NO3. It is primarily used in proteomics research and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone typically involves the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: The compound is used as a biochemical tool to study protein interactions and functions.
Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Researchers use the compound to investigate cellular processes and molecular mechanisms.
Mechanism of Action
The mechanism of action of 1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone include:
- 1-[4-Methoxy-3-(pyrimidin-2-ylsulfanylmethyl)-phenyl]-ethanone
- 2-(3-Methoxy-phenyl)-1-morpholin-4-yl-ethanethione
Uniqueness
1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone is unique due to its specific structural features, such as the presence of a morpholine ring and a methoxy group. These features contribute to its distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-11(16)12-3-4-14(17-2)13(9-12)10-15-5-7-18-8-6-15;/h3-4,9H,5-8,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIQBLYNILSRFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CN2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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